molecular formula C17H15N3O4S B2643205 N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396881-76-7

N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2643205
CAS No.: 1396881-76-7
M. Wt: 357.38
InChI Key: KXMMGBBBHJVBFF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Nonlinear Optical Analysis The synthesis of heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones involved the reaction between 3-methylthiophene-2-carbaldehyde and three different 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones. The properties of the resulting compounds, such as geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties, were analyzed through DFT calculations and various spectroscopic methods. The study provides a comprehensive understanding of the electronic properties and spectroscopic behavior of these compounds (Beytur & Avinca, 2021).

Reactivity in Drug Synthesis The reactivity of certain carbene intermediates has been utilized in drug synthesis. For instance, the synthesis, characterization, and exploration of biological profiles of heterocyclic compounds, such as 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, have been a focus. The study involving these compounds, particularly focusing on their tautomeric interconversion and enzymatic assay measurements, offers insights into the potential design and development of enzyme inhibitors targeting diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Photoreactivity Studies Investigations into the photoreactivity of compounds like 2-(4-thiazolyl)-1H-benzimidazole (Thiabendazole) have been conducted to understand their behavior in the presence of singlet oxygen. The study aimed to elucidate the main products of photolysis and propose reaction mechanisms, contributing to a better understanding of the photoreactive behavior of these compounds (Mahran et al., 1983).

Solventless and Metal-Free Synthesis A novel synthesis approach for the antiepileptic drug rufinamide and its analogs has been developed, employing a solventless, metal-free catalysis. This innovative method uses a one-pot reaction and is significant for its environmental and practical benefits, offering a more sustainable approach to drug synthesis (Bonacorso et al., 2015).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-14-5-3-2-4-11(14)8-18-16(22)13-9-24-17(19-13)20-15(21)12-6-7-25-10-12/h2-7,9-10H,8H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMMGBBBHJVBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.